molecular formula C23H15F3N2OS B2825593 N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide CAS No. 338397-06-1

N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide

Cat. No. B2825593
CAS RN: 338397-06-1
M. Wt: 424.44
InChI Key: AOQLEAPOINKTKR-UHFFFAOYSA-N
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Description

“N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide” is a potent and selective agonist (activator) of potassium K2P channel TASK-3 (KCNK9) .


Synthesis Analysis

The synthesis of this compound and its derivatives involves complex organic chemistry reactions . The synthesis process is characterized by physical and spectral methods such as High-Resolution Electron Impact Mass Spectrometry (HR-EIMS), High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), Proton Nuclear Magnetic Resonance (^1H-NMR), Carbon-13 Nuclear Magnetic Resonance (^13C-NMR), Ultraviolet-visible spectroscopy (UV), and Fourier-transform infrared spectroscopy (FT-IR) .


Molecular Structure Analysis

The molecular structure of this compound is determined by single-crystal X-ray data . The structure contains three planar regions: a phenyl ring, an amide planar region, and a para-substituted phenyl ring . The orientations of these planar regions are compared to their predicted orientations in isolation from Density Functional Theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives are complex and involve multiple steps . The reactions are characterized by the formation of new bonds and the breaking of existing ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by various methods such as HR-EIMS, HR-FABMS, ^1H-NMR, ^13C-NMR, UV, and FT-IR . These methods provide information about the compound’s mass, structure, and spectral characteristics .

Scientific Research Applications

Antimicrobial and Antifungal Agents

Research has shown that derivatives of N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide can be effective as antimicrobial agents. A study synthesized a series of derivatives and found them potent against various bacterial and fungal strains, some showing higher efficacy than reference drugs (Bikobo et al., 2017). Another research effort focused on synthesizing compounds for antifungal activity, which exhibited low to moderate activity against specific strains (Saeed et al., 2008).

Anticancer Research

Some derivatives have shown promising results in anticancer research. A study designed and synthesized substituted derivatives and evaluated them against various cancer cell lines, finding some compounds with higher anticancer activities than the reference drug (Ravinaik et al., 2021). Another study synthesized various substituted compounds and evaluated their antimicrobial and antiproliferative activities, identifying lead compounds for novel antiproliferative agents (Kumar et al., 2012).

Polymer Synthesis and Material Science

In the field of polymer synthesis and material science, derivatives of this compound have been used. For instance, a study involved the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, including block copolymers (Yokozawa et al., 2002). Another research synthesized novel fluorescent complexes with thiadiazoles and analyzed their photophysical properties (Zhang et al., 2017).

Synthesis and Chemical Applications

Several studies have explored the synthesis of various derivatives for different chemical applications. One study developed an efficient synthesis of benzo[d]thiazoles from beta-oxo thioamides (Huang et al., 2012). Another research synthesized a series of heterocyclic compounds with benzamide derivatives for antibacterial and antifungal activities (Patel et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities, potential therapeutic applications, and the development of novel derivatives with improved properties . The compound’s potent and selective agonist activity on the potassium K2P channel TASK-3 (KCNK9) suggests potential applications in the treatment of conditions related to the function of this channel .

properties

IUPAC Name

N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2OS/c24-23(25,26)18-6-4-5-17(13-18)20-14-30-22(28-20)16-11-9-15(10-12-16)21(29)27-19-7-2-1-3-8-19/h1-14H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQLEAPOINKTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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